molecular formula C23H22O6 B2843556 propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858767-29-0

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2843556
CAS No.: 858767-29-0
M. Wt: 394.423
InChI Key: LHCWKCZBALIPCJ-UHFFFAOYSA-N
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Description

Propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 859138-67-3) is a synthetic chromene-derivative with a molecular formula of C24H24O6 and a molecular weight of 408.44 g/mol . This compound is characterized by its specific structure, which includes a chromen-4-one core substituted with a (2-methylprop-2-en-1-yl)oxy group at the 7-position and a propyl 4-oxybenzoate group at the 3-position . Key chemical identifiers include the InChIKey (XHDFXRZVVZZVTP-UHFFFAOYSA-N) and the SMILES representation (C(OCCC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OCC(C)=C)C=C3OC=2C)C=C1), which are essential for database searching and computational chemistry . Computed physicochemical properties include a topological polar surface area of 71.1 Ų and an XLogP3 value of 5.6, suggesting certain solubility characteristics . Chromene and coumarin-based scaffolds are of significant interest in medicinal chemistry and chemical biology for their diverse biological activities. While the specific research applications and mechanism of action for this particular compound are not fully detailed in the literature accessed, compounds of this class are frequently explored as potential scaffolds in various biochemical and pharmacological studies. This product is sold as a rare chemical for early discovery research. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough characterization and biological testing to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-4-11-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-12-18(27-13-15(2)3)9-10-19(20)22(21)24/h5-10,12,14H,2,4,11,13H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWKCZBALIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The coumarin scaffold is synthesized via the Pechmann condensation of resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate in the presence of concentrated sulfuric acid. This reaction yields 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), which serves as the precursor for subsequent functionalization.

Reaction Conditions :

  • Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv), H₂SO₄ (catalytic), 80–100°C, 4–6 hours.
  • Yield: 75–85%.

Methallylation at the 7-Position

The 7-hydroxy group is protected as a methallyl ether using methallyl bromide under Williamson conditions:

Procedure :

  • 4-Methylumbelliferone (1.0 equiv), methallyl bromide (1.5 equiv), anhydrous K₂CO₃ (2.0 equiv), DMF, 80°C, 12 hours.
  • Yield: 70–78%.

Characterization :

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.5 Hz, 1H, H-6), 6.25 (s, 1H, H-3), 5.15 (s, 1H, CH₂=CMe), 4.65 (s, 2H, OCH₂C), 2.42 (s, 3H, CH₃).

Oxidation of 4-Methyl to 4-Oxo

The 4-methyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

Conditions :

  • 7-Methallyloxy-4-methylcoumarin (1.0 equiv), CrO₃ (3.0 equiv), H₂SO₄ (dilute), 0°C → rt, 2 hours.
  • Yield: 65–70%.

Key Data :

  • IR (KBr): 1715 cm⁻¹ (C=O stretch).

Synthesis of Propyl 4-Hydroxybenzoate

Esterification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is esterified with propanol via acid-catalyzed Fischer esterification:

Procedure :

  • 4-Hydroxybenzoic acid (1.0 equiv), propanol (excess), H₂SO₄ (catalytic), reflux, 8 hours.
  • Yield: 80–85%.

Characterization :

  • ¹³C NMR (CDCl₃): δ 167.2 (C=O), 162.4 (C-OH), 122.1–115.4 (aromatic), 67.8 (OCH₂CH₂CH₃).

Coupling of 7-Methallyloxy-4-oxo-coumarin-3-ol and Propyl 4-Hydroxybenzoate

Mitsunobu Reaction for Ether Bond Formation

The 3-hydroxy group of the coumarin derivative is coupled with the 4-hydroxy group of propyl 4-hydroxybenzoate using a Mitsunobu reaction:

Conditions :

  • 7-Methallyloxy-4-oxo-coumarin-3-ol (1.0 equiv), propyl 4-hydroxybenzoate (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), THF, 0°C → rt, 24 hours.
  • Yield: 55–60%.

Optimization Insights :

  • Lower temperatures (0–5°C) minimize side reactions.
  • Anhydrous THF enhances reagent solubility and reaction efficiency.

Characterization :

  • HRMS (ESI): m/z calc. for C₂₄H₂₂O₇ [M+H]⁺: 445.1396; found: 445.1398.

Analytical and Spectroscopic Validation

Structural Confirmation via NMR and IR

  • ¹H NMR (DMSO-d₆):
    • δ 8.15 (d, J = 8.8 Hz, 2H, benzoate H-2/H-6), 7.85 (d, J = 8.8 Hz, 2H, benzoate H-3/H-5), 6.95 (s, 1H, coumarin H-5), 5.25 (s, 1H, CH₂=CMe), 4.75 (t, J = 6.5 Hz, 2H, OCH₂CH₂CH₃).
  • IR (KBr): 1740 cm⁻¹ (ester C=O), 1685 cm⁻¹ (coumarin C=O).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar coumarin core and the spatial orientation of the methallyl and benzoate groups.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Challenges
Coumarin formation Pechmann 75–85 Regioselectivity
Methallylation Williamson 70–78 Over-alkylation
Oxidation Jones reagent 65–70 Over-oxidation
Esterification Fischer 80–85 Acid sensitivity
Coupling Mitsunobu 55–60 Phosphine oxide byproducts

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Mitsunobu Coupling

The Mitsunobu reaction proceeds via a redox mechanism where DEAD oxidizes triphenylphosphine, generating a phosphorane intermediate that facilitates the SN2 displacement. Competing elimination or over-oxidation is mitigated by:

  • Strict temperature control (0–5°C).
  • Use of anhydrous solvents to prevent hydrolysis.

Regioselectivity in Pechmann Condensation

The ortho-directing effect of the hydroxyl group in resorcinol ensures exclusive formation of the 7-substituted coumarin. Steric hindrance from the methallyl group further directs functionalization to the 3-position.

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Recent advances in flow chemistry enable the large-scale production of intermediates:

  • Pechmann condensation : Tubular reactor with H₂SO₄-immobilized catalysts (yield: 82%).
  • Mitsunobu coupling : Microreactors with immobilized DEAD reduce reagent waste.

Chemical Reactions Analysis

Types of Reactions

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromen derivatives, and various substituted benzoates.

Scientific Research Applications

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties Spectral Features (IR/NMR)
Target Compound C₂₄H₂₄O₇ 432.44 Isoprenyl ether (7-position), propyl benzoate (3-position) Not reported Expected C=O (1670 cm⁻¹, chromenone; ~1700 cm⁻¹, ester)
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate C₂₅H₂₆O₈ 454.48 tert-Butoxy acetate (7-position), propyl benzoate (3-position) Not reported C=O (1670 cm⁻¹, chromenone; ~1700 cm⁻¹, ester)
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)...)benzoate (38) C₁₉H₂₁F₄N₃O₄ 491.39 Tetrafluoropropyl, pyrazole-amide (3-position), ethyl benzoate m.p. 97–99°C; 58% yield NH (3385 cm⁻¹), C=O (1670 cm⁻¹)
4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-...)benzenesulfonamide (17) C₂₅H₂₄BrClN₄O₃S 575.91 Bromo, chloro-phenyl, sulfonamide, pyrazole m.p. 129–130°C; 82.4% yield SO₂ (1163, 1315 cm⁻¹), C=O (1670 cm⁻¹)

Key Observations

Substituent Impact on Lipophilicity and Steric Effects: The isoprenyl ether in the target compound (C₄H₇O) is less bulky than the tert-butoxy acetate (C₄H₉O) in its structural analog . The propyl ester in the target compound offers moderate lipophilicity compared to the ethyl ester in compound 38 , which could influence pharmacokinetic properties like absorption and half-life.

Similar conditions (e.g., nucleophilic substitution for ether formation) may apply to the target compound, though steric effects from the isoprenyl group could lower yields compared to less hindered analogs.

Spectral Characteristics: The chromenone C=O stretch (~1670 cm⁻¹) is consistent across analogs (e.g., compounds 17 and 38) . The isoprenyl ether in the target compound would show distinct NMR signals: a doublet for the methyl groups (δ ~1.8 ppm) and a multiplet for the allylic protons (δ ~5.2–5.4 ppm). This contrasts with the tert-butyl group in the analog from , which would exhibit a singlet for the nine equivalent protons (δ ~1.2 ppm).

Biological Implications: The chromenone core is associated with antioxidant activity in flavonoids. The isoprenyl group may enhance bioavailability compared to polar substituents like sulfonamide (compound 17) or carbamoyl (compound 38) .

Q & A

Q. What computational tools predict metabolic stability?

  • ADMET predictors : Use SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions .
  • Metabolite ID : LC-MS/MS to detect hydrolysis products (e.g., free benzoic acid) in microsomal assays .

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